molecular formula C7H3Cl2FO B1272641 2,4-Dichloro-5-fluorobenzaldehyde CAS No. 86522-91-0

2,4-Dichloro-5-fluorobenzaldehyde

Cat. No.: B1272641
CAS No.: 86522-91-0
M. Wt: 193 g/mol
InChI Key: WGCCHXURNGWJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and one fluorine atom at the 5 position. This compound is known for its applications in various chemical syntheses and industrial processes .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff base compounds, which have antimicrobial properties . It interacts with various enzymes and proteins, facilitating the formation of these compounds through condensation reactions. The aldehyde group in this compound is crucial for its reactivity, allowing it to form covalent bonds with amino groups in proteins and enzymes, thereby influencing their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. Additionally, this compound can impact cell proliferation and apoptosis, depending on the concentration and exposure duration .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it can form Schiff bases with amino groups in enzymes, leading to changes in their conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular damage and apoptosis. It is essential to determine the threshold levels for safe and effective use of this compound in research and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2,4-dichloro-5-fluorotoluene followed by oxidation. Another method includes the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with a reducing agent .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloro-5-fluorobenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-5-fluorobenzaldehyde is unique due to the presence of both chlorine and fluorine substituents, which impart specific reactivity patterns and make it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2,4-dichloro-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCCHXURNGWJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378835
Record name 2,4-dichloro-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86522-91-0
Record name 2,4-dichloro-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

reacting 2,4-dichloro-5-fluorobenzal chloride of the formula ##STR13## with sulphuric acid to obtain 2,4-dichloro-5-fluorobenzaldehyde of the formula ##STR14## then chlorinating to give the compound of formula (I).
Name
2,4-dichloro-5-fluorobenzal chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5-fluorobenzaldehyde
Reactant of Route 2
2,4-Dichloro-5-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-5-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-5-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-5-fluorobenzaldehyde
Reactant of Route 6
2,4-Dichloro-5-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.